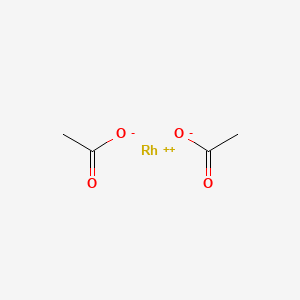

Rhodium diacetate

Beschreibung

Eigenschaften

CAS-Nummer |

5503-41-3 |

|---|---|

Molekularformel |

C4H6O4Rh-2 |

Molekulargewicht |

220.99 g/mol |

IUPAC-Name |

rhodium(2+);diacetate |

InChI |

InChI=1S/2C2H4O2.Rh/c2*1-2(3)4;/h2*1H3,(H,3,4);/p-2 |

InChI-Schlüssel |

DVZJTSSQUUVXOC-UHFFFAOYSA-L |

Kanonische SMILES |

CC(=O)[O-].CC(=O)[O-].[Rh+2] |

Andere CAS-Nummern |

5503-41-3 42204-14-8 15956-28-2 |

Piktogramme |

Irritant; Health Hazard |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Rhodium Ii Acetate and Its Structural Derivatives

Established Synthetic Routes to Dirhodium Tetraacetate

Rhodium(II) acetate (B1210297), with the chemical formula Rh₂(OAc)₄, is a key starting material for the synthesis of other dirhodium(II) carboxylates. The most common method for its preparation involves the reaction of hydrated rhodium(III) chloride with acetic acid in the presence of a reducing agent, typically ethanol (B145695). wikipedia.orggoogle.com This process reduces the rhodium from the +3 to the +2 oxidation state, forming the characteristic paddlewheel structure of dirhodium tetraacetate. wikipedia.org

Another established route involves heating hydrated rhodium(III) chloride in acetic acid. chemeurope.com A variation of this method uses rhodium(III) hydroxide, prepared from rhodium(III) chloride, which is then refluxed with glacial acetic acid to yield rhodium(II) acetate. chemicalbook.com Additionally, a method starting from rhodium trichloride (B1173362) trihydrate, sodium acetate trihydrate, and glacial acetic acid in a mixed solvent system of absolute ethanol and ethyl acetate has been reported to produce rhodium(II) acetate with good yield and purity. google.com

A summary of common synthetic routes is presented below:

| Starting Material | Reagents | Solvent | Key Conditions | Yield | Purity | Reference |

| Hydrated Rhodium(III) Chloride | Acetic Acid, Ethanol | Acetic Acid/Ethanol | Heating/Reflux | Moderate | High | wikipedia.orggoogle.com |

| Hydrated Rhodium(III) Chloride | Acetic Acid | Acetic Acid | Heating | Not specified | Not specified | chemeurope.com |

| Rhodium(III) Hydroxide | Glacial Acetic Acid | Glacial Acetic Acid | Reflux | 48% | Not specified | chemicalbook.com |

| Rhodium Trichloride Trihydrate | Sodium Acetate Trihydrate, Glacial Acetic Acid | Ethanol/Ethyl Acetate | Reflux | 76-81% | 97.6-99.1% | google.com |

Synthesis of Axially Ligated Rhodium(II) Acetate Adducts

The axial positions of the dirhodium tetraacetate core are available for coordination with Lewis bases, forming a variety of adducts. wikipedia.org This axial ligation can significantly influence the electronic properties and catalytic activity of the complex.

Preparation of Amine-Based Adducts

Nitrogen-containing ligands readily coordinate to the axial positions of rhodium(II) acetate. mdpi.com

The synthesis of tolunitrile adducts of rhodium(II) acetate has been explored to enhance the catalytic selectivity of the complex, particularly in cyclopropanation reactions. iucr.orgetsu.edu The attachment of a p-tolunitrile (B1678323) ligand to the axial positions of the rhodium(II) acetate paddlewheel structure has been shown to influence the stereoselectivity of these reactions. iucr.orgetsu.edu These adducts are typically prepared by reacting rhodium(II) acetate with an excess of the respective tolunitrile. iucr.orgetsu.edu The resulting complexes have been characterized using various spectroscopic techniques and single-crystal X-ray crystallography. iucr.org

| Adduct | Ligand | Purpose | Reference |

| Rh₂(OAc)₄(p-tolunitrile)₂ | p-tolunitrile | Enhance catalytic selectivity in cyclopropanation | iucr.orgetsu.edu |

| Rh₂(OAc)₄(m-tolunitrile)₂ | m-tolunitrile | Investigate catalytic properties in cyclopropanation | etsu.edu |

Adducts of rhodium(II) acetate with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been synthesized and structurally characterized. mdpi.com The DBU ligand coordinates to the axial site of the rhodium(II) core through its imido-nitrogen atom. mdpi.com The synthesis involves the direct reaction of rhodium(II) acetate with an excess of DBU in a suitable solvent like THF or ethanol, leading to the precipitation of the adduct. mdpi.com

Key structural parameters for the [Rh₂(μ-O₂CCH₃)₄(DBU)₂] adduct include a Rh-Rh bond distance of 2.4108(3) Å and a Rh-N distance of 2.2681(3) Å. mdpi.com

Tolunitrile Adducts of Rhodium(II) Acetate

Ligand Exchange Reactions for Diverse Rhodium(II) Carboxylate Complexes

Rhodium(II) acetate serves as a versatile precursor for the synthesis of other rhodium(II) carboxylate complexes through ligand exchange reactions. chemeurope.com In this process, the acetate ligands are replaced by other carboxylate groups by refluxing rhodium(II) acetate with the desired carboxylic acid. This method is widely used to prepare a variety of dirhodium tetra-μ-carboxylates, which are valuable catalysts in organic synthesis. researchgate.net The exchange reaction typically proceeds to completion, especially when the incoming carboxylic acid is stronger or used in large excess. rsc.org For instance, rhodium(II) trifluoroacetate (B77799) can be synthesized by reacting rhodium(II) acetate with trifluoroacetic acid.

Strategies for Heterogenization of Rhodium(II) Acetate

Immobilizing homogeneous catalysts like rhodium(II) acetate onto solid supports offers advantages in terms of catalyst separation and recycling. researchgate.netunibas.ch Several strategies have been developed for the heterogenization of rhodium(II) acetate.

One approach involves the ionic immobilization of rhodium complex anions onto a solid resin support containing pyridinium (B92312) cations. researchgate.netjst.go.jp This method has been applied to rhodium carbonyl iodide complexes used in methanol (B129727) carbonylation. jst.go.jp

Another strategy is the covalent attachment of rhodium complexes to solid supports. This can be achieved by functionalizing an inorganic support like silica (B1680970) with a ligand capable of coordinating to the rhodium center. cas.cz For example, silica has been functionalized with pyridine-containing ligands to immobilize rhodium complexes for methanol carbonylation catalysis. cas.cz

Furthermore, rhodium(II) acetate can be used to prepare supported noble metal catalysts. taylorandfrancis.com It can be dissolved in a solvent and impregnated onto a support material. taylorandfrancis.com Additionally, coordination polymers based on rhodium(II) carboxylates have been synthesized through ligand exchange reactions, offering a pathway to heterogeneous catalysts with well-defined, repeating paddlewheel structures. rsc.org

| Heterogenization Strategy | Support Material | Linkage | Application | Reference |

| Ionic Immobilization | Pyridinium Cation Resin | Ionic Bond | Methanol Carbonylation | researchgate.netjst.go.jp |

| Covalent Attachment | Silica | Covalent via Pyridine (B92270) Ligand | Methanol Carbonylation | cas.cz |

| Impregnation | Zeolite Spheres | Adsorption | Hydrogenation | taylorandfrancis.com |

| Coordination Polymer | Terephthalic Acid | Coordination | Carbene Transfer Reactions | rsc.org |

Development of Rhodium(II)-Based Coordination Polymers for Catalysis

The heterogenization of homogeneous catalysts is a significant goal in catalysis research, aiming to combine the high activity and selectivity of molecular catalysts with the practical benefits of solid catalysts, such as easy separation and recyclability. The formation of coordination polymers (CPs) or metal-organic frameworks (MOFs) using dirhodium(II) paddlewheel units as secondary building units (SBUs) represents a viable strategy to achieve this. d-nb.infoscispace.com These materials leverage the well-defined catalytic sites of rhodium(II) complexes within a porous, solid-state structure. osti.gov

Two primary synthetic strategies are employed for the creation of rhodium(II)-based coordination polymers. researchgate.net The most common approach is a ligand exchange reaction where the equatorial carboxylate ligands of a dirhodium(II) precursor, such as rhodium(II) acetate (Rh₂(OAc)₄), are substituted by poly-topic carboxylate linkers. researchgate.netrsc.org A second method involves the self-assembly of dirhodium paddlewheel complexes with polydentate ligands that coordinate to the vacant axial positions of the rhodium centers. researchgate.netsemanticscholar.org

A straightforward synthesis of a rhodium(II)-based coordination polymer (Rh-CP) involves a ligand exchange reaction between Rh₂(OAc)₄ and terephthalic acid. rsc.org This method produces a heterogeneous, molecular-defined rhodium catalyst with a repeating paddlewheel structure. rsc.org Spectroscopic analysis, including IR and UV-Vis, confirms that the fundamental paddlewheel structure of the Rh₂(OAc)₄ precursor is maintained within the resulting polymer. rsc.org This Rh-CP has demonstrated its efficacy as a recyclable heterogeneous catalyst for various carbene transfer reactions, including the functionalization of natural products. rsc.org

Similarly, porous coordination polymers, designated DUT-82 and DUT-83, have been synthesized through a solvothermal ligand exchange reaction between rhodium(II) acetate and the tricarboxylic acids H₃btc (benzene-1,3,5-tricarboxylate) or H₃btb (benzene-1,3,5-tribenzoate), respectively, in methanol. scispace.com While these materials lack long-range crystalline order, X-ray absorption spectroscopy (XAS) has confirmed the local order and the presence of the dinuclear rhodium paddle-wheel units. scispace.com The resulting aerogels exhibit high specific surface areas and have been shown to be active heterogeneous catalysts for the hydrogenation of styrene (B11656). scispace.com The DUT-82 catalyst, for instance, can be recycled for at least ten cycles without a significant loss of stability or performance. scispace.com

The development of chiral coordination polymers allows for asymmetric catalysis. Chiral dirhodium coordination polymers, [Rh₂(L1)₂]n and [Rh₂(L2)₂]n, have been prepared by a ligand exchange process starting from dirhodium(II) tetra(trifluoroacetate) (Rh₂(TFA)₄) and chiral dicarboxylic acids derived from L-phenylalanine. d-nb.info Characterization using techniques such as solid-state NMR, FTIR, and XPS confirmed the formation of the polymers, the +2 oxidation state of the rhodium centers, and the integrity of the Rh-Rh single bond. d-nb.info These chiral polymers have shown excellent catalytic performance and reusability in the asymmetric cyclopropanation reaction between styrene and diazooxindole. d-nb.info

Another advanced approach involves the post-synthetic modification of existing MOFs. For example, a bimetallic MOF, CuRhBTC (where BTC³⁻ is benzenetricarboxylate), was prepared by transmetalation of the copper-based MOF HKUST-1 with a rhodium(III) chloride solution. acs.orgresearchgate.net This process results in the substitution of Cu²⁺ ions with Rh²⁺ ions within the paddlewheel nodes, creating a crystalline material with highly dispersed Rh²⁺ active sites. acs.orgosti.gov This material, CuRhBTC, was the first example of a crystalline MOF with Rh²⁺ nodes and demonstrated catalytic activity for the gas-phase hydrogenation of propylene (B89431) at room temperature, a reaction for which the parent copper MOF is inactive. osti.govresearchgate.net The MOF structure effectively stabilizes the Rh²⁺ oxidation state under reaction conditions. osti.govresearchgate.net

The catalytic activity of these rhodium(II)-based coordination polymers stems from the accessible coordination sites on the rhodium centers, which are central to facilitating reactions like carbene and nitrene transfer. rsc.org The porous nature of these polymers can also influence substrate accessibility and selectivity.

Research Findings on Rhodium(II)-Based Coordination Polymers

The following tables summarize the synthetic details and catalytic performance of representative rhodium(II)-based coordination polymers.

Table 1: Synthesis of Rhodium(II) Coordination Polymers for Catalysis

| Catalyst Name | Rhodium Precursor | Organic Linker | Synthetic Method | Reference |

|---|---|---|---|---|

| Rh-CP | Rhodium(II) acetate (Rh₂(OAc)₄) | Terephthalic acid | Ligand Exchange | rsc.org |

| DUT-82 | Rhodium(II) acetate (Rh₂(OAc)₄) | H₃btc (Benzene-1,3,5-tricarboxylic acid) | Solvothermal Ligand Exchange | scispace.com |

| Rh₂-L1 | Dirhodium(II) tetra(trifluoroacetate) (Rh₂(TFA)₄) | N,N'-(pyromellitoyl)-bis-L-phenylalanine diacid (H₂L1) | Ligand Exchange | d-nb.info |

| CuRhBTC | RhCl₃ (for transmetalation) | H₃btc (in parent HKUST-1 MOF) | Post-synthetic Transmetalation | acs.orgresearchgate.net |

Table 2: Catalytic Applications and Performance

| Catalyst Name | Reaction Type | Substrates | Key Findings | Reference |

|---|---|---|---|---|

| Rh-CP | Carbene Transfer | Ethyl diazoacetate, various alkenes | Heterogeneous, recyclable catalyst for cyclopropanation and C-H functionalization. | rsc.org |

| DUT-82 | Hydrogenation | Styrene | Good performance and recyclable for at least 10 cycles. | scispace.com |

| Rh₂-L1 | Asymmetric Cyclopropanation | Styrene and Diazooxindole | Excellent catalytic performance and reusability. | d-nb.info |

| CuRhBTC | Hydrogenation | Propylene | Active at room temperature; Rh²⁺ sites stabilized by MOF structure. | osti.govresearchgate.net |

Structural Insights and Electronic Characteristics Pertinent to Rhodium Ii Acetate Reactivity

Dirhodium Paddlewheel Architecture and its Role in Catalysis

Rhodium(II) acetate (B1210297), formally known as dirhodium tetraacetate, is a coordination complex renowned for its distinctive "paddlewheel" or "Chinese lantern" structure. nih.gov This architecture consists of two rhodium(II) ions held in close proximity by four bridging acetate ligands. wikipedia.org Each rhodium atom exhibits an octahedral molecular geometry, coordinated to four oxygen atoms from the acetate groups in the equatorial plane, one other rhodium atom, and a labile ligand, typically a solvent molecule like water or ethanol (B145695), in the axial position. nih.govwikipedia.org The two rhodium centers are linked by a single Rh-Rh bond. nih.govrsc.org This structural arrangement is a hallmark of dimetal tetracarboxylate complexes and is also observed in analogous copper(II) and chromium(II) acetates. wikipedia.orgguidechem.com

The rigidity and unique electronic properties of the dirhodium paddlewheel core are central to its catalytic activity. researchgate.net These complexes are exceptionally stable to heat, moisture, and the ambient atmosphere, yet they are highly active catalysts for a wide range of organic transformations. nih.gov Their primary role in catalysis involves the decomposition of diazo compounds to generate highly reactive rhodium carbenoid intermediates. nih.govtennessee.edu This process is initiated by the nucleophilic attack of the diazo compound at an axial coordination site of one of the rhodium atoms, followed by the extrusion of dinitrogen. tennessee.edursc.org The resulting electrophilic metal carbene is the key intermediate that participates in various synthetically useful reactions, including cyclopropanation, C-H functionalization and insertion, and ylide formation. nih.govtennessee.edumatthey.com

The catalytic cycle for these reactions generally involves three main steps:

Formation of the rhodium carbene intermediate through the reaction of the dirhodium catalyst with a diazo compound. rsc.org

Reaction of the carbene with a substrate, such as an alkene for cyclopropanation or an alkane for C-H insertion. tennessee.edu

Regeneration of the dirhodium paddlewheel catalyst upon product formation. tennessee.edu

The equatorial acetate ligands play a crucial role in influencing the enantioselectivity of reactions involving chiral diazo compounds through their symmetry, chirality, and donor ability. tennessee.edu However, it is the vacant or weakly coordinated axial sites that are the primary loci of catalytic activity, where substrate binding and transformation occur. researchgate.nettennessee.edu

Influence of Axial Ligand Coordination on Electronic Structure and Catalytic Activity

The coordination of ligands to the axial positions of the rhodium(II) acetate paddlewheel structure has a profound impact on the electronic properties and, consequently, the catalytic performance of the complex. chemrxiv.org These axial sites are the reactive centers of the catalyst, where substrates bind and reactions are initiated. tennessee.edu While historically the focus was on modifying the bridging (equatorial) ligands, recent research has demonstrated that tuning the axial ligands is a valuable strategy for modulating reactivity and even unlocking new catalytic pathways. nih.govacs.org

The coordination of a Lewis base to an axial site introduces electronic perturbations to the dirhodium core. chemrxiv.org This interaction involves the donation of electron density from the ligand to a vacant Rh-Rh σ* orbital, leading to observable changes in the complex's properties, such as its color. chemrxiv.org The strength of the donor ligand directly influences the electronic environment of the rhodium nuclei, a phenomenon that can be observed through techniques like 103Rh NMR spectroscopy, where stronger donors cause greater "deshielding" of the rhodium chemical shift. chemrxiv.org

The nature of the axial ligand can significantly affect the catalytic activity. For instance, coordinating solvents like acetonitrile (B52724) can influence the reactivity of the catalyst. core.ac.uk The addition of external Lewis bases as axial ligands can either enhance or suppress the catalytic activity depending on the specific reaction and the nature of the ligand. tennessee.edu For example, in some cases, high concentrations of a Lewis base are required to ensure coordination, which can inadvertently hamper the catalyst's activity and reduce reaction yields. tennessee.edu To overcome this, ligands with tethered Lewis bases have been developed to ensure intramolecular coordination and a more controlled modification of the catalytic site. tennessee.edu

The electronic effect of axial ligands is crucial in stabilizing key intermediates in the catalytic cycle. For example, in carbene transfer reactions, an appropriate axially-coordinating ligand can stabilize the rhodium carbenoid species, leading to greater selectivity. tennessee.edu The choice of axial ligand can influence the chemoselectivity, regioselectivity, and enantioselectivity of a reaction. For instance, in certain C-H insertion reactions, the regioselectivity was found to be strongly dependent on the catalyst, including the nature of its ligands. rsc.org

Rhodium-Rhodium Bond Parameters and Their Sensitivity to Ligand Environment

The rhodium-rhodium (Rh-Rh) bond is a defining feature of the dirhodium paddlewheel architecture, and its parameters, particularly its length, are highly sensitive to the surrounding ligand environment. In rhodium(II) acetate with axial water ligands, the Rh-Rh bond length is approximately 2.39 Å. wikipedia.orgguidechem.com However, this distance can vary, typically within the range of 2.38 to 2.52 Å, depending on the nature of both the axial and equatorial ligands. researchgate.netresearchgate.net

Influence of Axial Ligands:

The coordination of different Lewis bases to the axial positions directly impacts the Rh-Rh bond length. For instance, in a study of rhodium(II) carboxylate adducts with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), the Rh-Rh bond distance was found to be 2.4108(3) Å for the acetate complex and 2.4143(2) Å for the pivalate (B1233124) complex. mdpi.com The Rh-Rh bond in the bis-DBU adduct of rhodium(II) acetate is longer than that in the corresponding bis-pyridyl adduct (2.3963(2) Å). mdpi.com This elongation is a consequence of the electronic effects of the axial ligand donation into the Rh-Rh σ* antibonding orbital. chemrxiv.org DFT calculations have shown that axial coordination of nucleophilic protein residues to dirhodium complexes leads to a weakening of the metal-metal bond. rsc.org

Influence of Equatorial Ligands:

The electronic properties of the bridging carboxylate ligands also play a significant role. Electron-withdrawing groups on the carboxylate ligands tend to shorten the Rh-Rh bond. For example, the Rh-Rh bond length in rhodium(II) trifluoroacetate (B77799) is 238 pm (2.38 Å), which is shorter than the 245 pm (2.45 Å) bond in rhodium(II) acetate. This shortening is attributed to the strong electron-withdrawing nature of the trifluoromethyl groups, which increases the Lewis acidity of the rhodium centers and reduces electron density in the metal-metal bond.

The table below summarizes the Rh-Rh bond lengths in various rhodium(II) paddlewheel complexes, illustrating the sensitivity of this parameter to the ligand sphere.

| Compound | Axial Ligand | Equatorial Ligand | Rh-Rh Bond Length (Å) |

| [Rh₂(O₂CCH₃)₄(H₂O)₂] | Water | Acetate | 2.39 |

| [Rh₂(O₂CCH₃)₄(DBU)₂] | DBU | Acetate | 2.4108(3) |

| [Rh₂(O₂CCMe₃)₄(DBU)₂] | DBU | Pivalate | 2.4143(2) |

| [Rh₂(O₂CCH₃)₄(py)₂] | Pyridine (B92270) | Acetate | 2.3963(2) |

| [Rh₂(O₂CCF₃)₄] | - | Trifluoroacetate | 2.38 |

| [Rh₂(1-NC)₄(OCMe₂)₂] | Acetone (B3395972) | 1-Naphthoate | 2.404(1) |

| [Rh₂(2-NC)₄(OCMe₂)₂] | Acetone | 2-Naphthoate | 2.407(1) |

Data sourced from multiple studies for comparison. wikipedia.orgguidechem.commdpi.commdpi.com

This sensitivity of the Rh-Rh bond to the ligand environment is a key aspect of the tunability of dirhodium catalysts, allowing for the fine-tuning of their electronic structure and reactivity.

Spectroscopic Analysis of Ligand Field Effects in Rhodium(II) Acetate Complexes

Spectroscopic techniques are invaluable for probing the electronic structure of rhodium(II) acetate and its derivatives, providing direct evidence of how axial and equatorial ligands influence the metal centers. UV-visible (UV-vis) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly insightful.

UV-Visible Spectroscopy:

The electronic absorption spectra of rhodium(II) paddlewheel complexes are characterized by distinct bands that are sensitive to the ligand field. mdpi.com Typically, two main bands are observed in the visible region. mdpi.com The lower energy band, often found between 600-700 nm, is assigned to the electronic transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), which corresponds to a π(Rh₂) → σ(Rh₂) transition. mdpi.com This transition is particularly sensitive to the nature of the axial ligands. nsf.gov

The energy of this HOMO-LUMO transition, and thus the color of the complex, changes systematically with the identity of the axial ligand. nsf.gov This phenomenon, known as solvatochromism or chromotropism, allows for the empirical determination of a spectrochemical series for axial ligands based on the observed absorption maxima. nsf.gov For example, the UV-vis spectra of rhodium(II) acetate dissolved in solutions containing different ligands show a shift in the lowest-energy band, reflecting the varying ligand field strengths. bac-lac.gc.ca Stronger field ligands cause a larger energy gap, shifting the absorption to shorter wavelengths (higher energy). nsf.gov A second, higher-energy band is often observed around 450 nm and is less sensitive to axial ligation, being primarily associated with the Rh-O bonds of the equatorial carboxylate ligands. nsf.gov

The following table illustrates the effect of different axial ligands on the lowest-energy absorption maximum (λmax) of rhodium(II) acetate, demonstrating the spectrochemical series.

| Axial Ligand | Color of Solution | λmax (nm) |

| Isonicotinate | Red | - |

| Triphenylphosphine | Orange | - |

| p-Toluenesulfonylmethyl isocyanide | Yellow | - |

| Benzaldehyde (B42025) | Green | - |

| Ethanol | Blue | - |

| Acetonitrile | Violet | - |

Data derived from a laboratory experiment demonstrating the "Rhodium Rainbow". nsf.gov

NMR Spectroscopy:

NMR spectroscopy, particularly ¹⁰³Rh NMR, provides a direct probe into the electronic environment of the rhodium nuclei. researchgate.net Despite the challenges associated with the low gyromagnetic ratio and poor sensitivity of the ¹⁰³Rh nucleus, recent advancements in NMR techniques have enabled high-accuracy measurements. researchgate.net These studies have shown that the ¹⁰³Rh chemical shifts are dramatically affected by the ligand sphere. For instance, the formal replacement of just one oxygen atom with a nitrogen atom in the coordination sphere of a dirhodium tetracarboxylate can lead to a shielding effect of as much as 1000 ppm at the corresponding rhodium site. researchgate.netresearchgate.net This high sensitivity makes ¹⁰³Rh NMR a powerful tool for understanding how subtle ligand modifications translate into significant changes in the electronic structure of the catalyst. researchgate.netresearchgate.net Other nuclei, such as ¹H, ¹³C, and ³¹P, are also used to characterize the ligands and their binding to the dirhodium core. scielo.org.coresearchgate.net

Computational Probes of Ground and Excited State Electronic Configurations

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate details of the ground and excited state electronic configurations of rhodium(II) acetate and its derivatives. mdpi.comaip.org These theoretical approaches complement experimental data and provide a deeper understanding of bonding, reactivity, and spectroscopic properties. chemrxiv.orgrsc.org

DFT calculations can accurately predict the molecular geometries of dirhodium paddlewheel complexes, including the critical Rh-Rh bond length and the coordination of both equatorial and axial ligands. mdpi.commdpi.com For example, geometry optimizations of rhodium(II) naphthoate complexes with axial acetone ligands confirmed the paddlewheel structure and provided Rh-Rh bond lengths consistent with experimental X-ray diffraction data. mdpi.com

The ground state electronic configuration of rhodium(II) acetate is generally described as σ²π⁴δ²δ²π⁴. nsf.gov DFT calculations confirm the presence of a single Rh-Rh bond and can map the molecular orbitals (MOs) that constitute this bonding framework. mdpi.com The HOMO is typically the Rh-Rh π* orbital, and the LUMO is the Rh-Rh σ* orbital. mdpi.com Computational studies have shown that axial ligand coordination destabilizes the HOMO of the catalyst and the resulting rhodium(II)-carbene intermediate, which has direct implications for reactivity. tennessee.edu

Furthermore, DFT is used to model the entire catalytic cycle of reactions mediated by rhodium(II) acetate. rsc.orgchemrxiv.org By calculating the energies of reactants, intermediates, transition states, and products, researchers can map out the reaction pathway and identify the rate-determining steps. nih.gov These calculations have been instrumental in understanding the mechanism of C-H insertion and cyclopropanation reactions, including the influence of axial ligands on the reaction barriers. chemrxiv.org For instance, computational studies have shown that axial ligation affects the energy barriers for both N₂ extrusion from the diazo compound and the subsequent C-H insertion, with a more significant impact on the former. chemrxiv.org

Time-dependent DFT (TD-DFT) is employed to simulate and interpret the electronic absorption spectra of these complexes. mdpi.comnih.gov TD-DFT calculations can assign the observed absorption bands to specific electronic transitions, such as d-d transitions localized on the metal centers or metal-to-ligand charge transfer (MLCT) and metal-to-metal-ligand charge transfer (MMLCT) excitations. mdpi.comnih.gov For example, TD-DFT studies on dirhodium tetra-μ-(n-naphthoate) complexes have clarified the character of their absorption bands in the visible region. mdpi.com

Finally, computational methods are used to investigate the excited states of rhodium(II) acetate complexes, which is crucial for understanding their photochemical behavior. aip.org For instance, in studies of photochemical hydrogen evolution, DFT calculations were used to predict the redox potentials and pKa values of reaction intermediates, revealing that the formation of a one-electron reduced species initiates the catalytic cycle. aip.org These computational probes provide a molecular-level picture of the electronic rearrangements that govern the reactivity and spectroscopic properties of rhodium(II) acetate.

Rhodium Ii Acetate in Metal Carbenoid Chemistry

Generation and Reactivity of Rhodium Carbenoid Intermediates

The generation of a rhodium carbenoid intermediate using a rhodium(II) acetate (B1210297) catalyst is the cornerstone of its application in synthetic chemistry. The process is initiated by the reaction between the dirhodium(II) paddlewheel complex and a diazo compound. nih.gov The generally accepted catalytic cycle involves three primary steps: rsc.org

Complexation: The α-carbon of the diazo compound coordinates to an axial site of one of the electrophilic rhodium centers in the Rh₂(OAc)₄ catalyst. rsc.org

Nitrogen Extrusion: This coordination facilitates the irreversible loss of a dinitrogen (N₂) molecule, a thermodynamically favorable step. rsc.orgresearchgate.net

Carbenoid Formation: The extrusion of nitrogen results in the formation of a metal-stabilized carbene, formally known as a rhodium carbenoid intermediate. rsc.orgnih.gov

This rhodium carbenoid is a highly electrophilic species and is the active intermediate responsible for subsequent bond-forming reactions. wiley-vch.decaltech.edu Only one of the two rhodium atoms in the paddlewheel structure serves as the binding site for the carbene, while the second rhodium atom is thought to act as an electron sink, which increases the electrophilicity of the carbene moiety. wiley-vch.de

Once formed, these carbenoid intermediates can participate in a wide array of chemical transformations, most notably:

C–H Insertion: The carbenoid can insert into carbon-hydrogen bonds, a powerful method for C–C bond formation and the functionalization of otherwise inert C-H bonds. rsc.orgcaltech.edu

Cycloaddition Reactions: They readily react with alkenes and alkynes to form cyclopropanes and cyclopropenes, respectively. nih.govnih.gov

Ylide Formation: Reaction with heteroatoms (such as in ethers, amines, or sulfides) can lead to the formation of ylides, which can then undergo subsequent rearrangements. nih.govlibretexts.org

Mechanistic Considerations for Diazo Compound Decomposition in the Presence of Rhodium(II) Acetate

Detailed mechanistic studies have provided significant insight into the decomposition of diazo compounds catalyzed by rhodium(II) acetate. The process is not a simple, one-step generation of a free carbene. Instead, it proceeds through a distinct, metal-mediated pathway.

A key finding supporting the proposed mechanism comes from nitrogen-15 (B135050) kinetic isotope effect (KIE) experiments. researchgate.net A large and normal ¹⁵N KIE of 1.035 was measured, which strongly supports a mechanism involving the rapid and reversible formation of a rhodium-diazo complex, followed by a rate-limiting extrusion of the N₂ molecule. researchgate.net The magnitude of this KIE indicates that the C–N bond is significantly broken in the transition state of the rate-determining step. researchgate.net

Therefore, the currently accepted mechanism can be summarized as follows:

Step 1 (Fast, Reversible): Rh₂(OAc)₄ + R₂CN₂ ⇌ [Rh₂(OAc)₄(N₂CR₂)]

The rhodium(II) acetate catalyst forms a complex with the diazo compound. researchgate.net

Step 2 (Slow, Rate-Limiting): [Rh₂(OAc)₄(N₂CR₂)] → [Rh₂(OAc)₄(CR₂)] + N₂

The rhodium-diazo complex undergoes rate-limiting cleavage of the C-N bond, leading to the extrusion of molecular nitrogen and the formation of the rhodium carbenoid intermediate. researchgate.net

This stepwise mechanism, where the catalyst actively participates in the decomposition, is crucial for controlling the reactivity and preventing the formation of unselective "free" carbenes. wiley-vch.de

Control of Chemo-, Regio-, and Diastereoselectivity in Carbene Transfer Reactions

A major advantage of using rhodium(II) acetate and its derivatives is the ability to exert significant control over the selectivity of carbene transfer reactions. This control is primarily achieved by modifying the electronic and steric properties of the ligands on the dirhodium catalyst. rsc.orgacs.org

Chemoselectivity: This refers to the preferential reaction of the carbenoid with one functional group over another. The electrophilicity of the rhodium catalyst plays a key role. For instance, using more electrophilic catalysts, such as dirhodium perfluoracetate or dirhodium triphenylacetate, can favor aromatic substitution over other pathways where rhodium(II) acetate might give low yields. utsa.edu

Regioselectivity: This determines which position on a molecule the carbene attacks. In intramolecular C-H insertion reactions, the catalyst can direct the insertion to a specific C-H bond, often overriding inherent electronic biases within the substrate to form specific ring sizes. rsc.org

Diastereoselectivity: This controls the three-dimensional arrangement of the newly formed bonds. The steric bulk of the catalyst's ligands is a powerful tool for influencing diastereoselectivity. A clear example is the cyclopropanation of α-alkyl-α-diazoacetates. While rhodium(II) acetate provides poor diastereocontrol, switching to the bulkier catalyst Rh₂(TPA)₄ (dirhodium tetrakis(triphenylacetate)) dramatically improves the diastereomeric ratio to 98:2. nih.gov

Furthermore, computational studies have revealed that for chiral catalysts, the enantioselectivity is governed by a complex interplay between the conformational preferences of the diazo compound and the subsequent nitrogen extrusion and carbene insertion steps. acs.org The chiral catalyst can favor the formation of one diastereomeric rhodium carbene intermediate over another, where one intermediate (the "matched" case) leads to a highly enantioselective reaction and the other (the "mismatched" case) reacts with low selectivity. acs.org

Table 1: Influence of Rhodium(II) Ligands on Selectivity in Carbene Transfer Reactions

| Catalyst | Ligand Type | Key Characteristic | Effect on Selectivity | Reference |

|---|---|---|---|---|

| Rh₂(OAc)₄ | Carboxylate | Standard, highly reactive | Generally effective but can show limited selectivity in challenging cases. | nih.govsqu.edu.om |

| Rh₂(acam)₄ | Carboxamidate | Less reactive, more sterically demanding | Often provides higher selectivity (chemo- and stereo-) compared to carboxylates. | squ.edu.om |

| Rh₂(TPA)₄ | Bulky Carboxylate | High steric hindrance | Dramatically improves diastereoselectivity in cyclopropanation reactions. | nih.gov |

| Rh₂(pfb)₄ | Electron-Withdrawing Carboxylate | Highly electrophilic | Promotes reactions requiring a more reactive catalyst, such as aromatic substitution. | utsa.edu |

Role of Donor/Acceptor Carbenes in Rhodium(II) Acetate Catalysis

The nature of the substituents on the carbene carbon atom profoundly influences its reactivity and selectivity. Carbenes are often classified based on these substituents. princeton.edunih.gov A particularly important class is the donor/acceptor carbenes .

Acceptor Carbenes: Have only an electron-withdrawing group (e.g., an ester) attached to the carbene carbon. An example is the carbene derived from ethyl diazoacetate. caltech.edunih.gov

Acceptor/Acceptor Carbenes: Have two electron-withdrawing groups. These form highly electrophilic carbenoids. princeton.edu

Donor/Acceptor Carbenes: Possess both an electron-donating group (EDG, e.g., vinyl, aryl) and an electron-withdrawing group (EWG, e.g., ester) on the carbene carbon. princeton.edunih.gov An example is the carbene from methyl phenyldiazoacetate. researchgate.net

The donor group in a donor/acceptor carbene plays a crucial role by electronically stabilizing the electrophilic carbene center, often through resonance. princeton.edu This stabilization has significant consequences for the carbenoid's behavior:

Attenuated Reactivity: Donor/acceptor carbenes are inherently more stable and less reactive than their acceptor-only counterparts. nih.govresearchgate.net

Enhanced Selectivity: The reduced reactivity leads to higher activation energy barriers for subsequent reactions. researchgate.net This translates into significantly improved selectivity (chemo-, regio-, and diastereoselectivity), particularly in intermolecular reactions. nih.govresearchgate.net

Reduced Side Reactions: They are far less prone to undesired side reactions, such as dimerization, which is a common issue with more reactive acceptor carbenes. nih.gov

Computational studies have confirmed that the transformations of donor/acceptor carbenoids have significantly higher potential energy barriers compared to those of acceptor systems, which directly correlates with the experimentally observed increase in selectivity. researchgate.net The development of donor/acceptor carbenes, used in conjunction with chiral dirhodium catalysts, has been a key factor in creating powerful and highly selective methods for C-H functionalization. nih.gov

Table 2: Comparison of Acceptor vs. Donor/Acceptor Carbenes

| Characteristic | Acceptor Carbenes | Donor/Acceptor Carbenes | Reference |

|---|---|---|---|

| Example Precursor | Ethyl diazoacetate | Methyl phenyldiazoacetate | nih.govresearchgate.net |

| Stability | Less stable | More stable (due to EDG) | researchgate.net |

| Reactivity | Highly reactive, less discriminate | Less reactive, more discriminate | nih.gov |

| Selectivity | Generally lower | Significantly higher | nih.govresearchgate.net |

| Common Side Reactions | Dimerization is more prevalent | Dimerization is less prevalent | nih.gov |

Catalytic Transformations Mediated by Rhodium Ii Acetate

X-H Insertion Reactions (X = C, N, O, S)

Rhodium(II) acetate (B1210297) is a versatile catalyst for insertion reactions into various X-H bonds, where X can be carbon, nitrogen, oxygen, or sulfur. chemeurope.com The general mechanism involves the reaction of a rhodium(II) carbenoid with a substrate containing an X-H bond, leading to the formation of a new C-X bond. rsc.org These reactions are often characterized by high efficiency and selectivity, making them valuable tools in organic synthesis. chemeurope.com

Rhodium(II)-catalyzed C-H insertion is a powerful method for the direct functionalization of carbon-hydrogen bonds, which are typically unreactive. rsc.org This strategy allows for the construction of complex molecular architectures from simple precursors. rsc.org

Intramolecular C-H insertion reactions catalyzed by rhodium(II) acetate provide an efficient route to cyclic compounds. The reaction involves the formation of a rhodium carbene intermediate from a diazo compound, which then inserts into a C-H bond within the same molecule. rsc.org This process is influenced by stereoelectronic and steric factors, and the reactivity of the carbene can be modulated by its substituents and the ligands on the rhodium catalyst. rsc.org For instance, the decomposition of α-diazo ketones in the presence of rhodium(II) acetate can lead to the formation of chromanones through intramolecular C-H insertion. rsc.org Similarly, α-diazo-β-ketoesters and α-diazoketones derived from various acids can undergo cyclization via carbenoid insertion when treated with catalytic rhodium(II) acetate. researchgate.net The selectivity of these reactions is often high, favoring the formation of five-membered rings.

A notable application of this methodology is the synthesis of indane-1-carboxylates from aryldiazoacetates containing ortho-isopropyl or ortho-ethyl groups. researchgate.net Dirhodium(II) tetrakis(triphenylacetate), a related rhodium(II) carboxylate, has demonstrated exceptional selectivity for aromatic C-H insertion over aliphatic C-H insertion. researchgate.net

Rhodium(II) acetate also catalyzes intermolecular C-H insertion reactions, enabling the functionalization of both aliphatic and aromatic C-H bonds. chemeurope.com These reactions provide a direct method for forming new C-C bonds. chemeurope.com For example, the reaction of diazo compounds with alkanes in the presence of a rhodium(II) catalyst can yield C-H insertion products, although selectivity can sometimes be a challenge. rsc.org

The regioselective synthesis of 2-pyrrol-3′-yloxindoles has been achieved through the intermolecular C-H insertion reaction of cyclic diazo carbonyl compounds with pyrrole (B145914) and its derivatives, catalyzed by rhodium(II) acetate. thieme-connect.com In competitive reactions between cyclopropanation and C-H insertion, rhodium(II) catalysts have been shown to favor C-H insertion, particularly with donor-acceptor diazo compounds. westmont.edu

Table 1: Comparison of Catalyst Selectivity in Reactions with Cyclohexene (B86901)

| Catalyst | Reagent | Product Ratio (C-H Insertion:Cyclopropanation) | Total Yield (%) |

|---|---|---|---|

| Rh(II) acetate | Cyclohexene and methyl phenyldiazoacetate | 2.2:1 | 44 |

| AgSbF₆ | Cyclohexene and methyl phenyldiazoacetate | >1:15 | 88 |

Data sourced from a comparative study on catalyst selectivity. westmont.edu

A key challenge in C-H functionalization is controlling the regioselectivity and site-selectivity of the insertion reaction, particularly with unactivated C-H bonds. The choice of rhodium catalyst and the structure of the diazo compound play crucial roles in determining the outcome of the reaction. rsc.org

Dirhodium(II) catalysts with bulky ligands, such as dirhodium(II) tetrakis(triphenylacetate), can exhibit high site-selectivity, favoring insertion into sterically accessible, unactivated primary C-H bonds. researchgate.net This has been demonstrated in the intramolecular insertion of aryldiazoacetates to form indane-1-carboxylates. researchgate.net The regioselectivity can also be influenced by directing groups on the substrate. For instance, the quinazoline (B50416) core can act as a directing group in rhodium-catalyzed C-H functionalization, leading to regioselective arylation on the 2-aryl ring of 2,4-diarylquinazolines. cdnsciencepub.com Furthermore, the use of a pivaloyl directing group on indoles allows for the regioselective C7-functionalization with various alkenes and ketones catalyzed by a rhodium complex. researchgate.net

Rhodium complexes, including those related to rhodium(II) acetate, are effective catalysts for the functionalization of allylic C-H bonds. These reactions often proceed through the formation of a rhodium(π-allyl) intermediate. chemrxiv.orgchemrxiv.org The mechanism of catalytic allylic C-H amination promoted by Cp*Rh complexes has been studied in detail, revealing that allylic C-H activation is a viable process under mild conditions. chemrxiv.orgchemrxiv.orgnih.gov

The catalytic cycle for allylic C-H amination typically involves the C-H activation to form a CpRh(π-allyl) complex, followed by an oxidatively induced reductive elimination of the allyl group with an acetate ligand. chemrxiv.orgnih.govacs.org An external oxidant is often required. chemrxiv.orgnih.gov The final step can involve the amination of an allylic acetate intermediate, which can be catalyzed by a Lewis acid or by the CpRh complex itself. chemrxiv.orgchemrxiv.orgacs.org

Rhodium(II) acetate is a highly efficient catalyst for N-H insertion reactions, providing a direct route to N-substituted compounds. researchgate.netrsc.org These reactions involve the insertion of a rhodium carbenoid into the N-H bond of amines, amides, carbamates, and other nitrogen-containing compounds. rsc.org

The reaction of α-diazo-β-ketoesters with N-methylanilines, catalyzed by rhodium(II) acetate, results in the formation of α-(N-arylamino)ketones, which can then be cyclized to indoles. researchgate.net Similarly, the reaction of ethyl 2-diazo-2-diethoxyphosphorylacetate with various carbamates, amides, and anilines yields N-substituted 2-amino-2-diethoxyphosphorylacetates. rsc.org This methodology has been applied to the synthesis of polyfunctionalized β-fluoropyrroles through intramolecular N-H insertion. nih.gov

Mechanistically, N-H insertion reactions are believed to proceed through the formation of an ylide intermediate, followed by a proton transfer. nih.gov While chiral rhodium(II) catalysts have been explored for asymmetric N-H insertion, the observed enantioselectivities have often been low. semanticscholar.org Recent developments have shown that mechanochemical conditions can be employed for rhodium(II)-catalyzed N-H insertions, sometimes offering superior yields and shorter reaction times compared to solution-based methods. acs.org

Table 2: Yields of N-H Insertion Products with Ethyl 2-diazo-2-diethoxyphosphorylacetate

| N-H Compound | Product Yield (%) |

|---|---|

| Benzyl (B1604629) carbamate (B1207046) | 78 |

| Acetamide | 76 |

| Propionamide | 40 |

| Isovaleramide | 46 |

| N-methylurea | 72 |

| Aniline (B41778) | 70 |

Data from the rhodium(II) acetate-catalyzed reaction of ethyl 2-diazo-2-diethoxyphosphorylacetate with various N-H containing compounds.

N-H Insertion Reactions

Synthesis of α-Amino Esters

The synthesis of α-amino acids and their derivatives is of significant interest, and rhodium(II)-catalyzed N-H insertion reactions provide a direct route to these valuable compounds. semanticscholar.org The reaction involves the treatment of a diazo compound with an amine in the presence of a rhodium(II) catalyst, such as rhodium(II) acetate. semanticscholar.org This method facilitates the formation of a new carbon-nitrogen bond, yielding α-amino esters. researchgate.netacs.org

The process is effective for a wide range of N-H containing substrates, including carbamates, amides, ureas, and anilines. rsc.org For instance, the rhodium(II) acetate-catalyzed reaction of ethyl 2-diazo-2-diethoxyphosphorylacetate with various anilines produces the corresponding N-aryl-α-phosphorylglycines in good yields. Similarly, high yields of N-H insertion products are obtained when methyl 2-diazophenylacetate is reacted with benzyl carbamate using chiral dirhodium(II) catalysts. semanticscholar.org While simple alkylamines can sometimes lead to catalyst poisoning, using their N-Boc protected derivatives can circumvent this issue, providing the desired N-H insertion product. This catalytic N-H insertion has proven to be a landmark achievement in total synthesis, as demonstrated in Merck's 1980 synthesis of the antibiotic thienamycin, which utilized an efficient rhodium(II) catalyzed N-H insertion into a β-lactam. rsc.org

Applications in Indole (B1671886) Synthesis via N-H Insertion

Rhodium(II) acetate is a valuable catalyst for the synthesis of indoles and related fused heterocyclic systems. researchgate.net These syntheses often proceed through intramolecular cyclization reactions involving rhodium carbenoid intermediates. researchgate.netmdpi.com One prominent method involves the rhodium(II)-catalyzed decomposition of α-diazo-β-ketoesters or α-diazoketones derived from pyrrole and indole carboxylic acids. researchgate.net These reactions can lead to the alkylation of the heteroaromatic ring or undergo N-H insertion to form fused ring systems. researchgate.net

For example, an efficient synthesis of tetracyclic 3,4-fused indoles and dihydroindoles has been developed using a rhodium-catalyzed (3+2) cycloaddition of N-tosyl-4-(2-phenoxyphenyl)-1,2,3-triazole. mdpi.com The reaction proceeds through the formation of an α-imino rhodium carbene intermediate, which then undergoes an intramolecular electrophilic reaction to form the fused indole skeleton. mdpi.com Another application involves the intramolecular N-H insertion of a D-glucose-derived δ-amino α-diazo β-ketoester. ncl.res.in This rhodium acetate-catalyzed reaction occurs with high stereoselectivity and yield, leading to a bicyclic pyrrolidinone skeleton, which serves as a precursor for promising glycosidase inhibitors. ncl.res.in

Mechanochemical Approaches to Rhodium(II)-Catalyzed N-H Insertions

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a sustainable and efficient alternative to traditional solvent-based methods. researchgate.netacs.org Rhodium(II)-catalyzed N-H insertion reactions have been successfully adapted to mechanochemical conditions, particularly for the synthesis of α-amino esters. researchgate.netorganic-chemistry.org

In a typical procedure, an aryldiazoester and an aniline are milled together in a mixer mill with a catalytic amount of rhodium(II) acetate (Rh₂(OAc)₄). acs.orgorganic-chemistry.org This solvent-free process is often conducted using a grinding auxiliary like sodium chloride and is insensitive to air. researchgate.netorganic-chemistry.org The mechanochemical approach has demonstrated significant advantages over both solution-based and neat stirring conditions in terms of reaction time and yield. acs.org For example, the reaction between α-phenyl-α-diazoacetate and p-toluidine (B81030) under mechanochemical conditions yielded the corresponding α-amino ester in 89% yield after 90 minutes. acs.org In contrast, the same reaction under neat stirring conditions gave a 49–55% yield after 23 hours, and the solution-based reaction in CH₂Cl₂ provided a 58% yield after 20 hours. acs.org This method shows broad substrate scope, good functional group tolerance, and has been successfully scaled up to the gram scale. acs.orgorganic-chemistry.org

Table 1: Comparison of Mechanochemical vs. Conventional N-H Insertion

| Reactants | Method | Catalyst | Time | Yield |

|---|---|---|---|---|

| α-Phenyl-α-diazoacetate + p-Toluidine | Mechanochemical | Rh₂(OAc)₄ (2 mol%) | 90 min | 89% |

| α-Phenyl-α-diazoacetate + p-Toluidine | Neat Stirring | Rh₂(OAc)₄ | 23 h | 49-55% |

Data sourced from Organic Letters, 2024. acs.org

O-H Insertion Reactions

Rhodium(II) acetate is a highly efficient catalyst for promoting the insertion of carbenes, generated from diazo compounds, into the O-H bonds of alcohols, water, and carboxylic acids. taylorandfrancis.comrsc.orguliege.be This reaction, first reported in the early 1970s, has become a cornerstone of metal-carbenoid chemistry due to the exceptional reactivity and high turnover of Rh₂(OAc)₄. rsc.org The process typically involves the formation of an oxonium ylide intermediate, which then undergoes a proton transfer to yield the final ether or ester product. nih.gov

Synthesis of Macrocyclic Compounds

Intramolecular O-H insertion reactions catalyzed by rhodium(II) acetate provide a powerful strategy for the synthesis of macrocycles. rsc.orgresearchgate.net This methodology has been used to create a wide variety of 10- to 29-membered oxaza-macrocycles that incorporate an oxindole (B195798) unit, with good yields reported. rsc.orgresearchgate.net The outcome of the reaction, whether it is an intramolecular cyclization or an intermolecular dimerization, is influenced by the length of the spacer connecting the diazo group and the hydroxyl group. rsc.orgresearchgate.net Shorter spacers can lead to the formation of C2-symmetric macrocycles through a head-to-tail dimerization involving a double intermolecular O-H insertion. rsc.orgresearchgate.net This approach has also been extended to the synthesis of chiral macrocycles. rsc.orgresearchgate.net

Insertion into Hydroxylic Bonds

The rhodium(II) acetate-catalyzed insertion of carbenoids into the O-H bonds of simple alcohols is a highly efficient method for synthesizing ethers. uliege.be The reaction proceeds readily with various alcohols, and competitive experiments have shown that the reactivity is influenced by steric hindrance, with less hindered alcohols reacting more readily. uliege.be For instance, the relative reactivity order observed was ethanol (B145695) > propan-2-ol > tert-butanol. uliege.be Despite the O-H bond being thermodynamically stronger than C-H bonds, the reaction shows high regioselectivity for O-H insertion, with no C-H insertion products being observed in these cases. uliege.be The reaction is also effective for insertion into the O-H bond of water. taylorandfrancis.comnih.gov

Table 2: Rhodium(II) Acetate Catalyzed O-H Insertion into Alcohols with Ethyl Diazoacetate

| Alcohol | Product Yield |

|---|---|

| Ethanol | 97% |

| Propan-2-ol | 83% |

Data sourced from Tetrahedron, 1982. uliege.be

S-H Insertion Reactions

In addition to N-H and O-H bonds, rhodium(II) acetate effectively catalyzes the insertion of carbenoids into sulfur-hydrogen (S-H) bonds, providing a direct route for the formation of carbon-sulfur bonds. chemeurope.comrsc.orgcdnsciencepub.com This transformation is a valuable tool for synthesizing thioethers and α-mercapto carbonyl compounds, which are important structural motifs in many biologically active molecules. arkat-usa.orgrsc.org

The reaction involves the decomposition of a diazo compound by rhodium(II) acetate to form a rhodium carbenoid, which then reacts with a thiol. rsc.orgarkat-usa.org The mechanism is believed to proceed in a stepwise manner through the formation of a sulfonium (B1226848) ylide intermediate, followed by a proton transfer. arkat-usa.org This reaction pathway is distinct from the concerted mechanism proposed for C-H insertions. arkat-usa.org The S-H insertion has been investigated with various diazo compounds, including aryldiazoacetates, and a range of aromatic and aliphatic thiols. arkat-usa.orgrsc.orgresearchgate.net While achieving high enantioselectivity in these reactions has been challenging, chiral rhodium(II) catalysts have been shown to induce moderate levels of asymmetry. arkat-usa.orgresearchgate.net In one study, the reaction of α-phenyl diazoacetate with thiophenol catalyzed by a chiral rhodium(II) catalyst yielded the corresponding thioether with 23% enantiomeric excess. researchgate.net A one-pot, three-component reaction involving diazoacetates, thiols, and azodicarboxylates, catalyzed by dirhodium acetate, has also been developed to produce N,S-ketals in good yields via a sulfonium ylide intermediate. thieme-connect.com

Cyclopropanation Reactions

Cyclopropanation, the formation of a cyclopropane (B1198618) ring, is a fundamental transformation in organic chemistry, and rhodium(II) acetate is a highly effective catalyst for this process. wikipedia.orgwikipedia.org The reaction typically involves the decomposition of a diazo compound in the presence of an alkene. wikipedia.org The rhodium carbene generated in situ adds to the double bond of the alkene to form the three-membered ring. wikipedia.org

Intra- and Intermolecular Cyclopropanation of Olefins with Diazo Compounds

Rhodium(II) acetate catalyzes both intramolecular and intermolecular cyclopropanation reactions. chemeurope.com In intermolecular cyclopropanation, a diazo compound and an alkene react to form a cyclopropane. A wide variety of olefins, including those that are electron-rich, electron-neutral, and electron-poor, can be successfully cyclopropanated using rhodium-based catalysts. wikipedia.orgnih.gov For instance, the reaction of ethyl diazoacetate with styrene (B11656) in the presence of a rhodium(II) catalyst yields the corresponding cyclopropane derivative.

Intramolecular cyclopropanation occurs when the diazo functionality and the alkene are part of the same molecule. researchgate.netacs.org This reaction is a powerful tool for the synthesis of bicyclic and polycyclic systems. For example, allyl diazoacetates undergo intramolecular cyclopropanation to form 3-oxabicyclo[3.1.0]hexan-2-ones. researchgate.netacs.org The efficiency and selectivity of these reactions can be influenced by the structure of the diazo compound and the nature of the rhodium catalyst's ligands. acs.org

The chemoselectivity between cyclopropanation and other competing pathways, such as C-H insertion, can be a critical aspect of these reactions. For example, in the reaction of cyclohexene with methyl phenyldiazoacetate catalyzed by rhodium(II) complexes, a mixture of cyclopropanation and C-H insertion products is often observed. westmont.edu The ratio of these products is highly dependent on the specific rhodium catalyst and the substituents on the diazo compound. westmont.edu

Stereocontrol and Enantioselectivity in Rhodium(II)-Catalyzed Cyclopropanations

A key advantage of rhodium(II)-catalyzed cyclopropanation is the ability to control the stereochemistry of the resulting cyclopropane. The reaction is generally stereospecific with respect to the alkene geometry, meaning that a cis-alkene will predominantly give a cis-cyclopropane, and a trans-alkene will give a trans-cyclopropane. wikipedia.org

For the creation of chiral cyclopropanes, enantioselective catalysis is employed. This is achieved by using chiral rhodium(II) catalysts, where the acetate ligands are replaced with chiral carboxylate or carboxamidate ligands. nih.gov These chiral ligands create a chiral environment around the rhodium center, influencing the approach of the alkene to the rhodium carbene and leading to the preferential formation of one enantiomer of the cyclopropane product. rsc.org

High levels of diastereoselectivity and enantioselectivity have been achieved in both intermolecular and intramolecular reactions. For example, dirhodium(II) tetrakis[N-tetrabromophthaloyl-(S)-tert-leucinate], Rh₂(S-TBPTTL)₄, has been used to catalyze the cyclopropanation of 1-aryl-substituted alkenes with tert-butyl α-diazopropionate, yielding products with high diastereo- and enantioselectivities. researchgate.net Similarly, high enantioselectivities (up to 98% ee) have been reported for the cyclopropanation of electron-deficient alkenes using adamantylglycine derived catalysts like Rh₂(S-TCPTAD)₄. nih.govrsc.org

The choice of catalyst is crucial for achieving high enantioselectivity. For instance, in the asymmetric intermolecular cyclopropanation of methyl aryldiazoacetates with styrene, Rh₂(R-DOSP)₄ is often the most effective catalyst. nih.gov However, for ortho-substituted aryldiazoacetates, Rh₂(S-PTAD)₄ can provide higher levels of enantioinduction. nih.gov

Catalyst Modification Strategies for Enhanced Stereoselectivity

Significant research has focused on modifying the rhodium(II) catalyst to improve stereoselectivity. The primary strategy involves the synthesis and application of new chiral ligands for the dirhodium core. The electronic and steric properties of these ligands play a crucial role in determining the efficiency and selectivity of the catalyst.

One successful approach has been the use of N-arenesulfonylprolinate ligands. researchgate.net Rhodium(II) catalysts bearing these ligands have demonstrated high diastereoselectivity and enantioselectivity in the cyclopropanation of vinyldiazomethanes. researchgate.net Another class of effective ligands is derived from pyroglutamate, such as in dirhodium(II) tetrakis[methyl 2-pyrrolidone-5(S)-carboxylate], Rh₂(5S-MEPY)₄. researchgate.net

The introduction of bulky substituents on the chiral ligands can enhance stereoselectivity by creating a more defined chiral pocket. For example, catalysts derived from adamantylglycine have shown excellent performance in the enantioselective cyclopropanation of electron-deficient alkenes. nih.gov The use of mixed-ligand paddlewheel complexes, where different ligands are present on the same dirhodium catalyst, offers another avenue for fine-tuning catalyst reactivity and selectivity. researchgate.net

Computational studies have also played a role in understanding the factors that govern stereoselectivity. These studies suggest that interactions such as π–π stacking between the substrate and the catalyst's ligands can be critical for achieving high levels of stereocontrol. rsc.org For instance, in the cyclopropanation of styrene with diazooxindole catalyzed by Rh₂(S-PTTL)₄, π–π interactions between the indole ring of the carbenoid and the phenyl group of styrene are thought to be responsible for the high trans-diastereoselectivity. rsc.org

Cycloaddition Reactions

Rhodium(II) acetate is also a proficient catalyst for various cycloaddition reactions, which are powerful methods for constructing cyclic and heterocyclic systems. chemeurope.comnucleos.com These reactions often proceed through the formation of ylide intermediates or by engaging with systems capable of undergoing cycloaddition.

Two-Component Cycloadditions

Rhodium(II) acetate catalyzes two-component cycloaddition reactions, where two different molecules combine to form a cyclic product. chemeurope.comnucleos.com An important example is the [5+2] cycloaddition of vinylcyclopropanes (VCPs) with π-systems. While rhodium catalysts are known for these transformations, the specific use of rhodium(II) acetate can be substrate-dependent. In some cases, rhodium(I) catalysts are more commonly employed for certain cycloadditions like the [5+2+1] cycloaddition of ene-vinylcyclopropanes and carbon monoxide. pku.edu.cn

1,3-Dipolar Cycloaddition Reactions

A significant application of rhodium(II) acetate is in catalyzing 1,3-dipolar cycloaddition reactions. chemeurope.comresearchgate.net These reactions are highly valuable for the synthesis of five-membered heterocycles. mdpi.com The catalytic cycle typically involves the generation of a rhodium carbene, which then reacts with a molecule containing a carbonyl or imino group to form a carbonyl ylide or an azomethine ylide, respectively. researchgate.netnsf.gov These ylides are 1,3-dipoles that can be trapped by a dipolarophile, such as an alkene or alkyne, to form the cycloadduct. nsf.gov

Rhodium(II) acetate has been effectively used to catalyze the 1,3-dipolar cycloaddition of carbonyl ylides derived from diazocarbonyl compounds. researchgate.net This methodology provides access to a wide range of mono- and polycyclic oxygen-containing heterocycles. researchgate.net For instance, the tandem carbonyl ylide formation-1,3-dipolar cycloaddition of α-diazo indole-2,3-dione with various dipolarophiles proceeds efficiently in the presence of a rhodium(II) catalyst to afford dipolar cycloadducts in high yields. researchgate.net

Aromatic Cycloaddition Reactions

Rhodium(II) acetate is a highly effective catalyst for various cycloaddition reactions, particularly those involving the formation of heterocyclic systems. chemeurope.com It facilitates these transformations by generating rhodium carbene intermediates from diazo compounds. These reactive intermediates can then engage with a range of dipolarophiles or unsaturated systems.

The primary mechanism involves the reaction of a rhodium-stabilized carbene with a suitable partner, such as a double or triple bond, or a dipole, to form a new ring system. These reactions are valued for their ability to construct complex molecular architectures efficiently. Rhodium(II) acetate has proven effective for both two-component and three-component 1,3-dipolar cycloadditions. chemeurope.comresearchgate.net

Notable examples include [3+2] and [3+3] cycloaddition reactions. For instance, rhodium(II) acetate catalyzes the formal [3+2] cycloaddition of vinyldiazoacetates with nitrones, leading to the synthesis of 2,5-dihydroisoxazoles. researchgate.net In other cases, it promotes the [3+3] cyclization of enol diazoacetates with azomethine imines, yielding fused bicyclic pyrazolidinones. rsc.org The reaction of rhodium carbenoids with N-acyliminopyridinium ylides also proceeds via a formal [3+3] cycloaddition to produce dearomatized bicyclic tetrahydropyridazines. nih.gov

Furthermore, the catalyst is used in the dipolar cycloaddition of cyclic diazodicarbonyl compounds with α,β-unsaturated esters, providing an efficient route to dihydrofurans. tandfonline.com These reactions highlight the versatility of rhodium(II) acetate in synthesizing a diverse array of heterocyclic structures.

Table 1: Examples of Rhodium(II) Acetate-Catalyzed Cycloaddition Reactions

| Reaction Type | Reactants | Product Class | Ref. |

| Formal [3+2] Cycloaddition | Vinyldiazoacetates + Nitrones | 2,5-Dihydroisoxazoles | researchgate.net |

| [3+3] Cycloaddition | Enol Diazoacetates + Azomethine Imines | Fused Bicyclic Pyrazolidinones | rsc.org |

| Formal [3+3] Cycloaddition | Enol Diazoacetates + N-Acyliminopyridinium Ylides | Tetrahydropyridazines | nih.gov |

| Dipolar Cycloaddition | Cyclic Diazodicarbonyls + α,β-Unsaturated Esters | Dihydrofurans | tandfonline.com |

Oxidation Reactions Catalyzed by Rhodium(II) Acetate

Rhodium(II) acetate also functions as a catalyst for various oxidation reactions, demonstrating its utility beyond carbene chemistry.

Oxidation of Alcohols (Allylic and Benzylic)

A significant application of rhodium(II) acetate in oxidation is the conversion of allylic and benzylic alcohols into their corresponding carbonyl compounds (aldehydes and ketones). chemeurope.comresearchgate.net This transformation is typically carried out using tert-butyl hydroperoxide (t-BuOOH) as the terminal oxidant. researchgate.netcapes.gov.br The reaction generally proceeds with 1 mol% of the rhodium catalyst in a solvent like dichloromethane (B109758) at room temperature. researchgate.netcapes.gov.br This method is valued for its mild conditions and selectivity for the oxidation of activated alcohols over unactivated ones. researchgate.netcapes.gov.br

Table 2: Rhodium(II) Acetate-Catalyzed Oxidation of Alcohols

| Substrate Type | Oxidant | Product Type | Ref. |

| Allylic Alcohols | tert-butyl hydroperoxide | α,β-Unsaturated Aldehydes/Ketones | researchgate.netcapes.gov.br |

| Benzylic Alcohols | tert-butyl hydroperoxide | Aromatic Aldehydes/Ketones | researchgate.netcapes.gov.br |

Other Selective Oxidation Processes

The catalytic activity of rhodium(II) acetate extends to other selective oxidation reactions, including the oxidation of hydrocarbons and olefins. cenmed.comalkalisci.comcapes.gov.br In the presence of tert-butyl hydroperoxide, rhodium(II) acetate can catalyze the allylic oxidation of certain cyclic olefins to yield enones as the predominant product, alongside allylic acetates. oup.com

Another notable transformation is the selective carbon-carbon double bond (C=C) fission observed in styrene derivatives. oup.com When subjected to rhodium(II) acetate and an oxidant, these compounds can be cleaved to produce aromatic aldehydes or ketones, such as benzaldehyde (B42025) or acetophenone. oup.com This represents a valuable method for the oxidative cleavage of specific types of alkenes under homogeneous catalytic conditions.

Miscellaneous Catalytic Applications

Beyond the aforementioned transformations, rhodium(II) acetate catalyzes a range of other important reactions.

Hydrogenation and Hydrosilylation

Rhodium(II) acetate is known to catalyze hydrogenation and hydrosilylation reactions, although these applications are less extensively studied compared to its use in carbene chemistry. wikipedia.org

In hydrosilylation, the catalyst has been shown to effectively promote the addition of silanes across double bonds. A specific example is the hydrosilylation of enamides and N-vinylureas with dimethylphenylsilane, which proceeds in a regio- and site-selective manner to furnish 1-(trialkylsilyl)alkylamine derivatives in high yields. rsc.org The core of this transformation often involves the catalytic insertion of a rhodium carbene into a silicon-hydride (Si-H) bond. chemrxiv.orgnih.govacs.org While the related rhodium(II) perfluorobutyrate has been used for the hydrosilylation of 1-alkenes, rhodium(II) acetate itself remains a viable catalyst for specific substrate classes. acs.org

Ylide Formation and Subsequent Rearrangement Reactions

One of the most powerful applications of rhodium(II) acetate is its ability to catalyze the formation of ylides from diazo compounds, which can then undergo synthetically useful rearrangements. cenmed.comalkalisci.comsigmaaldrich.com The general process involves the reaction of a rhodium carbene intermediate with a heteroatom containing a lone pair of electrons (such as oxygen, sulfur, or nitrogen). chemeurope.comresearchgate.net This forms a transient ylide intermediate that is primed for subsequent reactions.

A prominent pathway for these ylides is the researchgate.netwikipedia.org-sigmatropic rearrangement. For example, rhodium(II) acetate catalyzes the reaction of diazo compounds with allylic ethers or sulfides. The rhodium carbene reacts with the heteroatom to form an oxonium or sulfonium ylide, respectively. acs.orgresearchgate.net This ylide then undergoes a concerted researchgate.netwikipedia.org-sigmatropic rearrangement to form a new carbon-carbon bond with high stereocontrol. acs.orgthieme-connect.comacs.orgemory.edunih.gov This tandem ylide formation- researchgate.netwikipedia.org-sigmatropic rearrangement sequence is a cornerstone for synthesizing complex acyclic and heterocyclic systems. thieme-connect.comacs.orgemory.edu Another documented pathway is the ylide-mediated Smiles rearrangement, which has been observed in reactions involving specific diaryl thioethers. rsc.org

Table 3: Ylide Formation and Rearrangements Catalyzed by Rhodium(II) Acetate

| Ylide Type | Precursors | Rearrangement Type | Product Class | Ref. |

| Oxonium Ylide | Diazo compound + Allyl/Propargyl Ether | researchgate.netwikipedia.org-Sigmatropic | Substituted Dihydrofurans | acs.orgthieme-connect.comacs.org |

| Sulfonium Ylide | Diazo compound + Allyl/Propargyl Sulfide | researchgate.netwikipedia.org-Sigmatropic | Homoallylic/Homopropargylic Sulfides | researchgate.netthieme-connect.com |

| Chalcogenide Ylide | Diazo compound + Diaryl Thioether | Smiles Rearrangement | Trisubstituted Vinyl Sulfides | rsc.org |

Carbon Dioxide Hydrocarboxylation of Olefins

The transformation of olefins into valuable carboxylic acids through hydrocarboxylation with carbon dioxide (CO2) represents a highly atom-economical synthetic route. nih.gov While thermodynamically challenging, rhodium-based catalytic systems have been developed to facilitate this reaction. The direct hydrocarboxylation of an olefin with CO2 and hydrogen (H2) is considered an ideal reaction, offering a direct path to aliphatic carboxylic acids. nih.govresearchgate.net

Research has demonstrated that rhodium catalysts can effectively mediate the hydrocarboxylation of styrene derivatives. nih.govbeilstein-journals.org In some systems, the reaction is accelerated by visible light irradiation, allowing it to proceed under mild conditions, such as at room temperature and ambient pressure of CO2/H2, without the need for a base. nih.govresearchgate.net Mechanistic studies suggest that the use of a cationic rhodium complex is crucial for achieving high selectivity for hydrocarboxylation over the competing hydrogenation of the olefin. nih.govresearchgate.net

One approach involves a rhodium/ruthenium dual catalyst system where visible light facilitates the process. nih.gov Another strategy employs an air-stable rhodium catalyst, such as [RhCl(cod)]2 (cod = cyclooctadiene), with diethylzinc (B1219324) as a hydride source, to effectively produce α-aryl carboxylic acids from styrene derivatives and α,β-unsaturated carbonyl compounds. researchgate.net This process is understood to involve a Rh(I)-H species generated from the reaction between the Rh(I) catalyst and diethylzinc. researchgate.net

While direct catalysis by rhodium(II) acetate is not the primary focus in the literature, rhodium carboxylate species are implicated in the catalytic cycle. researchgate.net For instance, rhodium(I) carboxylate can react with H2 to generate rhodium(III)-dihydride-carboxylate species, which are catalytically active. researchgate.net Furthermore, the hydrogenolysis of rhodium acetate has been studied in the context of generating active rhodium hydride catalysts necessary for the hydrocarboxylation sequence. researchgate.net A pioneering study in 2013 described a rhodium-catalyzed formal hydrocarboxylation that proceeds through a hydroxycarbonylation pathway, where CO is generated in situ from CO2 via the reverse water-gas shift reaction under high temperature and pressure. nih.govrsc.org

The scope of the reaction includes various styrene derivatives, leading to the corresponding aliphatic carboxylic acids in good yields. nih.govresearchgate.netbeilstein-journals.org

Table 1: Rhodium-Catalyzed Hydrocarboxylation of Olefins with CO2 This table is interactive and allows for sorting and filtering of data.

| Olefin Substrate | Catalyst System | Key Reaction Conditions | Product | Yield (%) | Citation |

|---|---|---|---|---|---|

| Styrene | Rh(C2H4)(DavePhos) / Ru(bpy)32 | CO2/H2 (2:1, 1 atm), Blue LEDs, rt, 5h | 2-Phenylpropanoic acid | 85% | researchgate.net |

| 4-Methylstyrene | Rh(C2H4)(DavePhos) / Ru(bpy)32 | CO2/H2 (2:1, 1 atm), Blue LEDs, rt, 5h | 2-(p-Tolyl)propanoic acid | 81% | researchgate.net |

| 4-Methoxystyrene | Rh(C2H4)(DavePhos) / Ru(bpy)32 | CO2/H2 (2:1, 1 atm), Blue LEDs, rt, 5h | 2-(4-Methoxyphenyl)propanoic acid | 75% | researchgate.net |

| 4-Fluorostyrene | [RhCl(cod)]2 / Et2Zn | CO2 (1 atm), DMF, 0 °C | 2-(4-Fluorophenyl)propanoic acid | 95% | researchgate.net |

| 4-Chlorostyrene | [RhCl(cod)]2 / Et2Zn | CO2 (1 atm), DMF, 0 °C | 2-(4-Chlorophenyl)propanoic acid | 99% | researchgate.net |

| 4-Cyanostyrene | [Rh(P(4-CF3C6H4)3)2Cl]2 / Ru(bpy)32 | CO2 (1 atm), iPrNEt2, Visible light | 2-(4-Cyanophenyl)propanoic acid | 67% | beilstein-journals.org |

Oxidative Alkenylation Reactions

Rhodium(II) acetate, typically as part of a precursor complex like [(η²-C₂H₄)₂Rh(μ-OAc)]₂, is a highly effective catalyst for the oxidative alkenylation of arenes. nih.govresearchgate.netacs.orgacs.org This transformation involves the direct C-H activation of an arene and subsequent coupling with an olefin, providing a direct route to alkenyl arenes. nih.govresearchgate.net The reaction generally requires an in situ oxidant, with copper(II) carboxylates, such as copper(II) pivalate (B1233124) (Cu(OPiv)₂), being commonly employed. nih.govosti.govosti.govresearchgate.net The reduced Cu(I) species can often be re-oxidized by molecular oxygen, allowing for aerobic conditions. nih.gov

These alkenylation processes typically occur at elevated temperatures, ranging from 120 to 200 °C. researchgate.netacs.org The choice of arene, olefin, oxidant, and reaction conditions can significantly influence the reaction's efficiency and regioselectivity. osti.govosti.gov

A notable application of this methodology is the oxidative alkenylation of anisole. nih.govacs.orgosti.gov When ethylene (B1197577) is used as the olefin, the regioselectivity of the resulting methoxystyrene product can be controlled by adjusting the reaction conditions, such as pivalic acid concentration and ethylene pressure. nih.govosti.gov For instance, o/m/p ratios can be varied from approximately 1:3:1 to 1:5:10. nih.govosti.gov With propylene (B89431) as the olefin, similar control over regioselectivity is observed. nih.gov

The reaction has also been successfully applied to the alkenylation of naphthalene (B1677914). osti.govresearchgate.net The rhodium catalyst demonstrates a strong preference for functionalization at the β-position over the α-position, with β:α ratios exceeding 20:1 being achievable. osti.govresearchgate.net This selectivity is primarily controlled by the catalyst, though it can be influenced by the oxidant identity and olefin pressure. osti.gov Using propylene as the olefin for naphthalene alkenylation can yield a β:α ratio of 32:1 and an anti-Markovnikov to Markovnikov ratio of 16:1. osti.govresearchgate.net

In some systems, the need for stoichiometric metal oxidants can be circumvented by using electricity as the terminal oxidant in a process known as rhodaelectro-catalyzed C-H activation. chinesechemsoc.orgchemistryviews.org This environmentally benign approach performs the cross-dehydrogenative C-H/C-H functionalization and generates hydrogen gas as the only byproduct. chemistryviews.org

Table 2: Rhodium(II) Acetate-Mediated Oxidative Alkenylation of Arenes This table is interactive and allows for sorting and filtering of data.

| Arene | Olefin | Catalyst System / Oxidant | Key Reaction Conditions | Product(s) / Selectivity | Turnover (TOs) / Yield | Citation |

|---|---|---|---|---|---|---|

| Anisole | Ethylene | [(η²-C₂H₄)₂Rh(μ-OAc)]₂ / Cu(OPiv)₂ | 150 °C, 50 psig Ethylene | o-, m-, p-Methoxystyrene (1:5:13 ratio) | 343 TOs (~57% yield) | nih.govacs.org |

| Anisole | Ethylene | [(η²-C₂H₄)₂Rh(μ-OAc)]₂ / Cu(OPiv)₂ | High Pivalic Acid, Low Ethylene | o-, m-, p-Methoxystyrene (1:3:1 ratio) | - | nih.govosti.gov |

| Anisole | Propylene | [(η²-C₂H₄)₂Rh(μ-OAc)]₂ / Cu(OPiv)₂ | 150 °C, 25 psig Propylene | o-, m-, p-Propenylanisole (1:8:20 ratio) | - | nih.gov |

| Naphthalene | Ethylene | [(η²-C₂H₄)₂Rh(μ-OAc)]₂ / Cu(OPiv)₂ | 165 °C, 90 psig Ethylene | β- and α-Vinylnaphthalene (>20:1 ratio) | 65 TOs | osti.govresearchgate.net |

| Naphthalene | Propylene | [(η²-C₂H₄)₂Rh(μ-OAc)]₂ / Cu(OPiv)₂ | - | β- and α-Propenylnaphthalene (32:1 ratio) | - | osti.govresearchgate.net |

| Benzene | Ethylene | [(η²-C₂H₄)₂Rh(μ-OAc)]₂ / Fe(OAc)₂ / O₂ | 150 °C, 70 psig Ethylene | Styrene | >30-fold faster than O₂ alone | researchgate.netacs.org |

Mechanistic Investigations of Rhodium Ii Acetate Catalysis

Kinetic Studies for Elucidating Rate-Determining Steps

Kinetic analyses are fundamental in identifying the rate-determining step of a catalytic cycle, which is often the bottleneck of the reaction. For rhodium(II)-catalyzed reactions, the nature of this slow step can vary depending on the specific transformation, such as cyclopropanation or C-H functionalization.